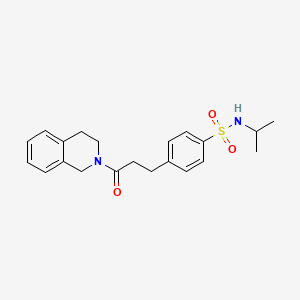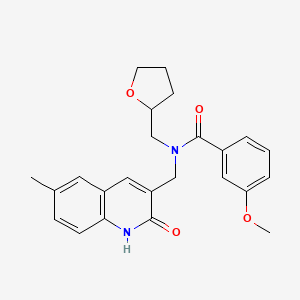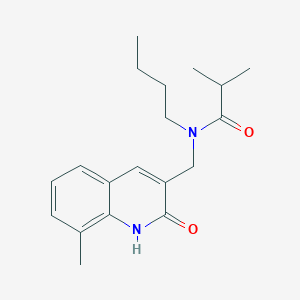![molecular formula C14H16N2O3S B7716574 2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide CAS No. 710980-00-0](/img/structure/B7716574.png)
2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide, also known as NSC745887, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide is not fully understood. However, studies have shown that it inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and chemokines in animal models of inflammation. This compound has also been shown to protect neurons from damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide in lab experiments is its specificity for CA IX and COX-2 enzymes. This specificity allows for the selective inhibition of these enzymes, which can lead to fewer side effects compared to other compounds that inhibit multiple enzymes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the study of 2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide. One direction is to explore its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of this compound fully and to identify any potential side effects.
合成法
2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-naphthylamine with ethyl chloroacetate in the presence of sodium ethoxide. This reaction results in the formation of ethyl 2-(naphthalen-2-ylamino) acetate, which is then treated with sulfuryl chloride to obtain this compound.
科学的研究の応用
2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide has been studied extensively for its potential applications in various fields. Its most significant application is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent, where it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, where it has been shown to protect neurons from damage.
特性
IUPAC Name |
2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-16(10-14(15)17)20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUXZWWKALQJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)
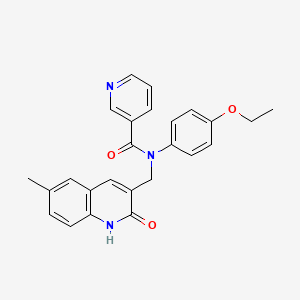
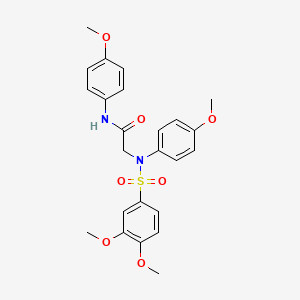

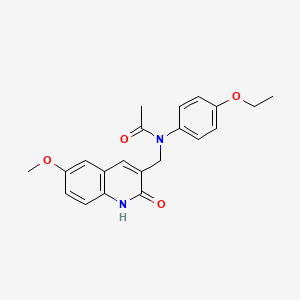
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)
